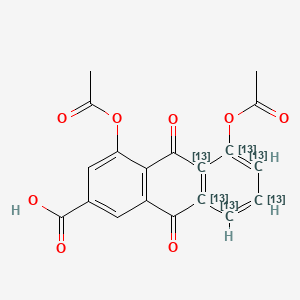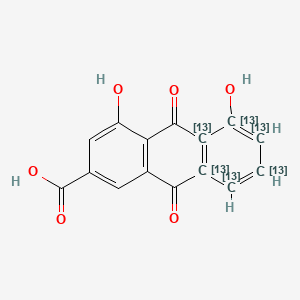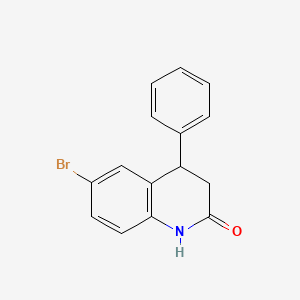
rac Didesisopropyl Tolterodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Didesisopropyl Tolterodine is a metabolite of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of urinary incontinence. The compound has the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol . It is known for its role in research and development, particularly in the study of muscarinic receptors and their antagonists.
Wissenschaftliche Forschungsanwendungen
rac Didesisopropyl Tolterodine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of muscarinic receptor antagonists.
Biology: Employed in the study of cellular and molecular mechanisms involving muscarinic receptors.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand the pharmacokinetics and pharmacodynamics of tolterodine and its metabolites.
Industry: Utilized in the development of new drugs and therapeutic agents targeting muscarinic receptors
Wirkmechanismus
Target of Action
Rac Didesisopropyl Tolterodine, also known as 2-(3-Amino-1-phenylpropyl)-4-methylphenol, primarily targets the muscarinic receptors . These receptors play a crucial role in the contraction of the urinary bladder and salivation .
Mode of Action
This compound acts as a competitive antagonist at muscarinic receptors . This antagonism results in the inhibition of bladder contraction and a decrease in detrusor pressure . The compound is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . Both this compound and the 5-hydroxymethyl metabolite exhibit a high specificity for muscarinic receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the cholinergic system . By antagonizing the muscarinic receptors, the compound affects the signaling pathways mediated by these receptors, leading to a decrease in bladder contraction and detrusor pressure .
Pharmacokinetics
The related compound tolterodine is known to have a high volume of distribution, indicating extravascular distribution . Tolterodine is extensively metabolized, with a high clearance rate and a half-life of less than 2 hours in all species . It is expected that this compound would have similar pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the inhibition of bladder contraction and a decrease in detrusor pressure . This leads to an increase in residual urine, reflecting an incomplete emptying of the bladder . These effects contribute to the compound’s therapeutic effect in the treatment of overactive bladder with symptoms of urinary frequency, urgency, or urge incontinence .
Vorbereitungsmethoden
The synthesis of rac Didesisopropyl Tolterodine involves the chemical modification of tolterodine. One common method includes the reaction of tolterodine with specific reagents to remove the isopropyl groups, resulting in the formation of this compound . The reaction conditions typically involve the use of solvents and catalysts to facilitate the removal of the isopropyl groups. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
rac Didesisopropyl Tolterodine undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
Vergleich Mit ähnlichen Verbindungen
rac Didesisopropyl Tolterodine is similar to other muscarinic receptor antagonists, such as tolterodine and its active metabolite, 5-hydroxymethyltolterodine. it is unique in its specific chemical structure and the absence of isopropyl groups. This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Similar compounds include:
Tolterodine: The parent compound, used in the treatment of urinary incontinence.
5-Hydroxymethyltolterodine: An active metabolite of tolterodine with similar pharmacological effects.
Oxybutynin: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Eigenschaften
IUPAC Name |
2-(3-amino-1-phenylpropyl)-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZARZVSGZSQUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675838 |
Source


|
| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189501-90-3 |
Source


|
| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How was 2-(3-Amino-1-phenylpropyl)-4-methylphenol identified as a degradation product of Tolterodine Tartrate?
A1: During stability testing of Tolterodine Tartrate formulations under stressed conditions (40°C/75% RH, 3 months), an unknown impurity was detected using a stability-indicating RP-UPLC method. [] This method demonstrated good resolution between Tolterodine, its known impurities, and the unknown degradation product. The unknown impurity was then isolated using preparative HPLC and characterized using mass spectrometry and NMR spectroscopy. Analysis of the spectral data allowed for the structural elucidation of the impurity, identifying it as 2-(3-Amino-1-phenylpropyl)-4-methylphenol (des-N,N-diisopropyl Tolterodine). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563631.png)
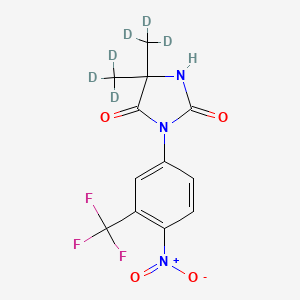


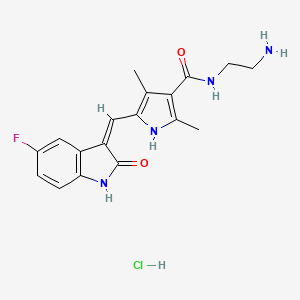
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
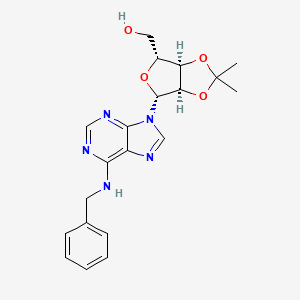
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)
